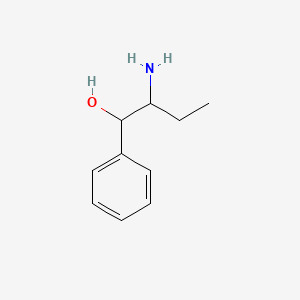

alpha-(alpha-Aminopropyl)benzyl alcohol

Description

Synthesis Analysis

The synthesis of related alpha-amino alcohols and their derivatives involves various methodologies, including stereocontrolled preparations and multi-component reactions. For example, Prakash et al. describe a stereocontrolled synthesis of anti-alpha-(trifluoromethyl)-beta-amino alcohols, showcasing the utility of CF3 transfer and multi-component condensation for the generation of amino alcohol derivatives with high enantioselectivity (Prakash et al., 2000). Similarly, Liu et al. detail an efficient approach for the asymmetric synthesis of beta-amino-alpha-vinyl alcohols via Zn-promoted benzoyloxyallylation, emphasizing the method's stereoselectivity and enantioselectivity (Liu et al., 2009).

Molecular Structure Analysis

The molecular structure and nucleation process of related compounds have been studied using a combination of computational and experimental techniques. Toroz et al. explored the nucleation of para-amino benzoic acid from ethanolic solutions, providing insights into the molecular assembly and polymorphic expression related to molecular and solution-state structures (Toroz et al., 2015).

Chemical Reactions and Properties

Reactive intermediates and the conditions for their generation play a crucial role in the synthesis and functionalization of alpha-amino alcohols. Schwarz et al. reported on the synthesis of protected 1,2-amino alcohols from carbonyl compounds and alpha-silyl amines, facilitated by a Cr/photoredox dual catalytic system. This method broadens the scope of carbonyl alkylations and highlights a novel strategy for the synthesis of 1,2-amino alcohols (Schwarz et al., 2020).

Scientific Research Applications

Renewable Production of Benzyl Alcohol

A study demonstrated the biosynthesis of benzyl alcohol from renewable glucose using a non-natural pathway engineered in Escherichia coli. This work contributes to sustainable chemical production methods (Pugh et al., 2015).Oxidation of Alcohols to Carbonyl Compounds

Research has shown efficient oxidation of primary alcohols and beta-amino alcohols to corresponding aldehydes at room temperature, highlighting chemoselective reactions important in organic synthesis (De Luca et al., 2001).Synthesis of γ-Amino-α-aryl Alcohol Scaffolds

A study presented a method to rapidly convert simple aryl halides to γ-amino-α-aryl alcohol, a functional group significant in metabolic enzyme inhibitor design (Li & Tochtrop, 2022).Transformation of Benzylic Alcohols

Research into the tandem O-H insertion and alkyl shift reactions with benzylic alcohols and rhodium azavinyl carbenoids reveals a novel method for cleaving C-OH bonds, useful in organic chemistry (Mi et al., 2016).Asymmetric Synthesis of Protected 1,2-Amino Alcohols

A study described the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, important for the production of various organic compounds (Tang et al., 2001).Cyanation of Alcohols to Produce Alpha-Aryl Nitriles

An efficient method was developed for the direct cyanation of benzylic alcohols to alpha-aryl nitriles, a reaction significant in the synthesis of organic intermediates (Chen et al., 2008).Synthesis of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor

Research detailed an efficient route to the second-generation NNRTI drug candidate DPC 963 via the asymmetric synthesis of beta-amino alcohols (Kauffman et al., 2000).

properties

IUPAC Name |

2-amino-1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNVPFVNBRISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871918 | |

| Record name | 2-Amino-1-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(alpha-Aminopropyl)benzyl alcohol | |

CAS RN |

5897-76-7 | |

| Record name | alpha-(alpha-Aminopropyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol,2-amino-1-phenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

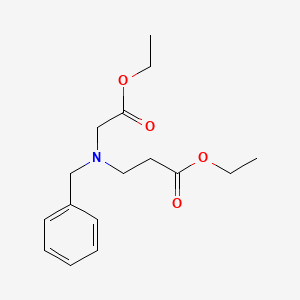

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)